

# Epaminurad Demonstrates Significant Urate-Lowering Efficacy in Placebo-Controlled Gout Study

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Epaminurad |           |
| Cat. No.:            | B607337    | Get Quote |

A phase 2b clinical trial has shown that **Epaminurad**, a novel selective human urate transporter 1 (hURAT1) inhibitor, is effective and well-tolerated for the treatment of hyperuricemia in patients with gout. The study, which compared three different doses of **Epaminurad** against a placebo, met its primary efficacy endpoint, with a significantly higher proportion of patients in the **Epaminurad** groups achieving target serum urate (sUA) levels.[1] [2][3][4][5]

The multicenter, randomized, double-blind, placebo-controlled, dose-finding study enrolled 169 adult patients with gout and a baseline sUA level of  $\geq$  0.42 mmol/L.[1][2][3] Participants were randomized to receive one of three daily doses of **Epaminurad** (3 mg, 6 mg, or 9 mg) or a matching placebo for 12 weeks.[2][3][4] The trial also included a standard-treatment reference arm with febuxostat.[2][3][4]

# **Key Efficacy Findings**

The primary endpoint of the study was the proportion of patients achieving a serum urate level of less than 0.36 mmol/L at week 4. All three **Epaminurad** dosage groups demonstrated a statistically significant improvement compared to the placebo group.[1][2][3][4]

Table 1: Proportion of Patients Achieving sUA < 0.36 mmol/L at Week 4



| Treatment Group                                                      | Proportion of Patients (%) | p-value vs. Placebo |
|----------------------------------------------------------------------|----------------------------|---------------------|
| Epaminurad 9 mg                                                      | 88.89%                     | < 0.0001            |
| Epaminurad 6 mg                                                      | 71.79%                     | < 0.0001            |
| Epaminurad 3 mg                                                      | 54.05%                     | < 0.0001            |
| Placebo                                                              | 0.00%                      | -                   |
| Data sourced from a phase 2b clinical trial of Epaminurad.[2] [3][4] |                            |                     |

The urate-lowering effects of **Epaminurad** were sustained and consistent at weeks 8 and 12. [2][3][4] Furthermore, a higher percentage of patients in the **Epaminurad** groups achieved a lower target of sUA < 0.30 mmol/L compared to placebo.[1][2][3]

### **Safety and Tolerability Profile**

**Epaminurad** was generally safe and well-tolerated during the 12-week treatment period. The incidence of treatment-emergent adverse events (TEAEs) was similar between the **Epaminurad** and placebo groups, with most events being mild in nature.[1][2][3][4][5] There were no significant differences in the rates of adverse drug reactions or serious drug-related adverse events between the treatment and placebo arms.[1] Additionally, no significant changes in mean serum creatinine levels or liver function parameters were observed in the **Epaminurad** groups compared to placebo.[3][5]

Table 2: Overview of Safety Profile



| Parameter                                                            | Epaminurad Groups         | Placebo Group |
|----------------------------------------------------------------------|---------------------------|---------------|
| Incidence of TEAEs                                                   | Similar to placebo        | -             |
| Severity of TEAEs                                                    | Mostly mild               | -             |
| Serious Drug-Related AEs                                             | None reported             | -             |
| Mean Serum Creatinine                                                | No significant difference | -             |
| Liver Function Parameters                                            | No significant difference | -             |
| Data sourced from a phase 2b clinical trial of Epaminurad.[1] [3][5] |                           |               |

### **Mechanism of Action**

**Epaminurad** is a selective inhibitor of the human urate transporter 1 (hURAT1).[2][6][7][8] URAT1 is a protein located in the kidneys that is responsible for the reabsorption of uric acid back into the bloodstream.[9][10][11] By inhibiting URAT1, **Epaminurad** blocks this reabsorption process, leading to increased excretion of uric acid in the urine and consequently, a reduction of serum uric acid levels.[6][9][10][11] This targeted action addresses an underlying cause of hyperuricemia in many patients with gout.[11]



Click to download full resolution via product page



Caption: Mechanism of action of **Epaminurad**.

### **Experimental Protocols**

The phase 2b clinical trial was a multicenter, randomized, double-blind, placebo-controlled, dose-finding study.[2][3][4]

Patient Population: Eligible participants were adults aged 19-70 years diagnosed with gout and having a serum urate level of  $\geq 0.42$  mmol/L.[2][3]

Study Design: Following a 4-week screening period that included lifestyle modifications and washout of previous treatments, patients were randomized in a 2:2:2:2:1 ratio to receive one of the following treatments orally, once daily, for 12 weeks:

- **Epaminurad** 3 mg[2][3]
- **Epaminurad** 6 mg[2][3]
- **Epaminurad** 9 mg[2][3]
- Placebo[2][3]
- Febuxostat 80 mg (as a reference arm)[2][3]

All participants received prophylaxis for gout flares.[2][3]

#### Endpoints:

- Primary Efficacy Endpoint: The proportion of patients with a serum urate level < 0.36 mmol/L at week 4.[1][2][3]
- Secondary Endpoints: Included the incidence of gout flares at weeks 4, 8, and 12, as well as safety assessments.[1]





Click to download full resolution via product page

Caption: Phase 2b clinical trial workflow for **Epaminurad**.

### **Future Directions**



Based on the promising results of the phase 2b trial, a phase 3 clinical trial (EPIC study) is underway to further evaluate the efficacy and safety of **Epaminurad** in a larger population of patients with gout, comparing it with febuxostat.[12][13][14] The successful completion of this trial could establish **Epaminurad** as a valuable new treatment option for the management of hyperuricemia in patients with gout.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Epaminurad Effective in Lowering Serum Urate Levels in Gout [medscape.com]
- 2. Efficacy and safety of epaminurad, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of epaminurad, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hcplive.com [hcplive.com]
- 6. What is Epaminurad used for? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Epaminurad Wikipedia [en.wikipedia.org]
- 9. Lesinurad Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Lesinurad: A significant advancement or just another addition to existing therapies of gout? PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Therapeutic Confirmatory Study of Epaminurad Versus Febuxostat in Gout Patients [ctv.veeva.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. clinicaltrial.be [clinicaltrial.be]



• To cite this document: BenchChem. [Epaminurad Demonstrates Significant Urate-Lowering Efficacy in Placebo-Controlled Gout Study]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607337#statistical-analysis-of-epaminurad-clinical-trial-data-against-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com